3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid
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Overview
Description
3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a carbamoyl group and a thiophen-2-yl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzoic acid ring.
Scientific Research Applications
3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its ability to interact with biological macromolecules, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid derivatives: Compounds with different substituents on the benzoic acid or thiophene rings.
Other oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring but with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene and oxadiazole rings provides a unique electronic structure, making it valuable for various applications in research and industry.
Properties
CAS No. |
823195-18-2 |
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Molecular Formula |
C14H9N3O4S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
3-carbamoyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C14H9N3O4S/c15-11(18)7-4-8(6-9(5-7)14(19)20)13-16-12(17-21-13)10-2-1-3-22-10/h1-6H,(H2,15,18)(H,19,20) |
InChI Key |
HHZVGOFFPOYLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)N |
Origin of Product |
United States |
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